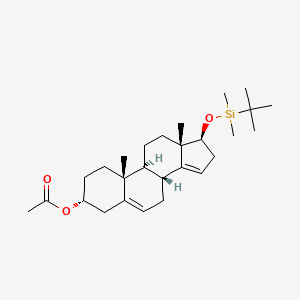

3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of steroidal compounds with specific functional groups, such as acetyl and tert-butyldimethylsilyl, involves complex organic reactions. For example, the synthesis of related steroids has been achieved through processes involving the treatment of intermediate compounds with specific reagents to introduce the desired functional groups (Numazawa et al., 2002). These processes require precise control over reaction conditions to achieve the desired stereochemistry and functional group placement.

Molecular Structure Analysis

The molecular structure of steroids like "3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-Androstadiene-3beta,17beta-diol" is characterized by a specific arrangement of carbon atoms in a fused ring system, with functional groups attached at various positions. The structure-activity relationship (SAR) analysis of these compounds provides insights into how changes in the molecular structure can affect the chemical properties and biological activity of the compound. Techniques such as NMR spectroscopy and molecular modeling are commonly used to analyze the structure and predict the conformation of such molecules (Levina et al., 2007).

Applications De Recherche Scientifique

Understanding Androgen Metabolites and Brain Function

The complex interplay between gonadal steroid hormones and various physiological processes, including reproductive physiology, sexual behavior, stress responses, immune function, cognition, and neural protection, underscores the broad impact of these hormones. A particularly intriguing area of study is the role of androgen metabolites in neuroendocrinology. Research has shown that the dihydrotestosterone metabolite, 5alpha-androstane, 3beta,17beta-diol (3beta-Diol), plays a significant modulatory role in stress responses via the hypothalamo-pituitary-adrenal axis. Importantly, the effects of 3beta-Diol are mediated not through androgen receptors but via estrogen receptors, highlighting a novel pathway for androgen regulation of brain function. This alternate pathway necessitates a re-evaluation of previous studies and a fresh approach to future research aimed at deciphering androgen receptor signaling pathways (Handa, Pak, Kudwa, Lund, & Hinds, 2008).

Bioprocessing and Downstream Applications

The compound's relevance extends into bioprocessing, particularly in the context of 1,3-propanediol and 2,3-butanediol production. These chemicals, which have widespread applications, can be biologically produced, and their separation from fermentation broths constitutes a significant portion of production costs. Research into the recovery and purification of biologically produced diols emphasizes the need for efficient, yield- and purity-focused methods. This review underscores the importance of advancing separation technologies, such as aqueous two-phase extraction with short-chain alcohols, pervaporation, and reverse osmosis, highlighting the continuous need for innovation in bioprocessing techniques (Xiu & Zeng, 2008).

Fuel Additive Production and Environmental Impact

Methyl Tert-butyl Ether (MTBE) remains a critical fuel additive, improving fuel performance and reducing hazardous emissions. The synthesis of MTBE involves a significant excess of methanol, raising challenges in obtaining pure MTBE. Research focusing on the efficiency of various polymer membranes for the separation of methanol/MTBE mixtures points to materials such as poly(vinyl alcohol) and cellulose acetate as having optimal transport properties. This area of study is crucial for enhancing the environmental and operational aspects of fuel additive production (Pulyalina, Rostovtseva, Faykov, & Toikka, 2020).

Propriétés

IUPAC Name |

[(3R,8R,9S,10R,13S,17S)-17-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3Si/c1-18(28)29-20-13-15-26(5)19(17-20)9-10-21-22-11-12-24(27(22,6)16-14-23(21)26)30-31(7,8)25(2,3)4/h9,11,20-21,23-24H,10,12-17H2,1-8H3/t20-,21+,23+,24+,26+,27+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLFHJOVTZWTAMR-OSJZSDDUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4(C(CC=C4C3CC=C2C1)O[Si](C)(C)C(C)(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC=C4[C@@H]3CC=C2C1)O[Si](C)(C)C(C)(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746923 |

Source

|

| Record name | (3alpha,17beta)-17-{[tert-Butyl(dimethyl)silyl]oxy}androsta-5,14-dien-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3R,8R,9S,10R,13S,17S)-17-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

CAS RN |

61252-31-1 |

Source

|

| Record name | (3alpha,17beta)-17-{[tert-Butyl(dimethyl)silyl]oxy}androsta-5,14-dien-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-[2-(1-propenyl)-1-cyclohexen-1-yl]-, (Z)- (9CI)](/img/no-structure.png)

![2-[4-(Aminomethyl)piperidin-1-yl]isoindole-1,3-dione](/img/structure/B1147164.png)

![Tert-butyl N-[4-(oxan-2-yloxy)cyclohexyl]carbamate](/img/structure/B1147173.png)

![1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluorobo](/img/structure/B1147176.png)

![2-[2-(4-Fluorophenyl)ethoxy]adenosine](/img/structure/B1147182.png)